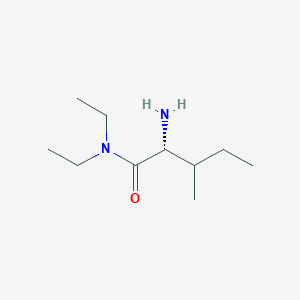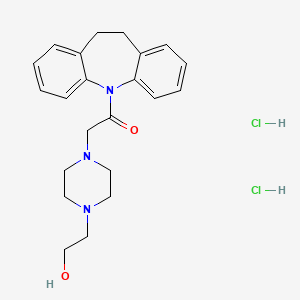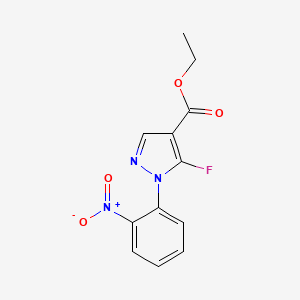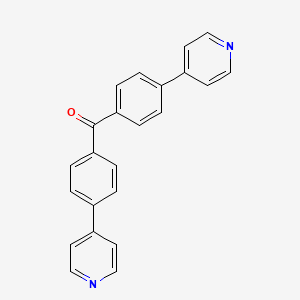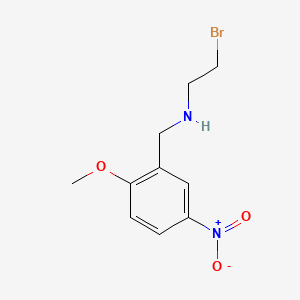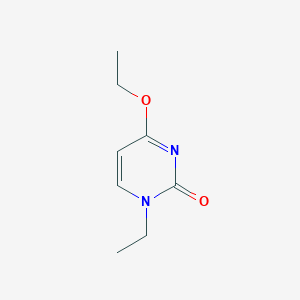
4-ethoxy-1-ethyl-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-1-ethyl-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-ethyl-2(1H)-pyrimidinone typically involves the condensation of ethyl acetoacetate with urea or its derivatives under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidinone ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-ethoxy-1-ethyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ethoxy or ethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Dihydropyrimidinones.
Substitution: Substituted pyrimidinones with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-ethoxy-1-ethyl-2(1H)-pyrimidinone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
4-ethoxy-2(1H)-pyrimidinone: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-ethyl-2(1H)-pyrimidinone: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.
4-methoxy-1-ethyl-2(1H)-pyrimidinone: Similar structure but with a methoxy group instead of an ethoxy group, which may alter its chemical properties.
Uniqueness
4-ethoxy-1-ethyl-2(1H)-pyrimidinone is unique due to the presence of both ethoxy and ethyl groups, which may confer specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
4-ethoxy-1-ethylpyrimidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-5-7(12-4-2)9-8(10)11/h5-6H,3-4H2,1-2H3 |
InChIキー |
QPQWVHXVXYEPKS-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=NC1=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


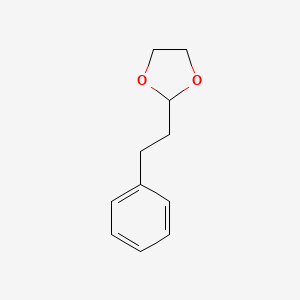
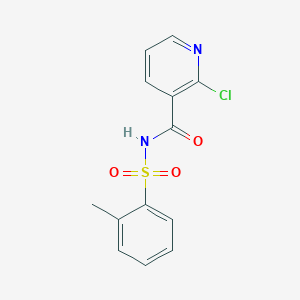


![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
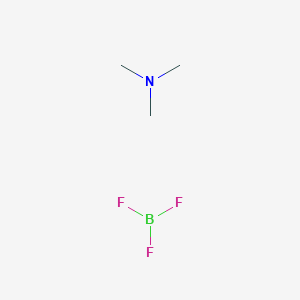
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)

